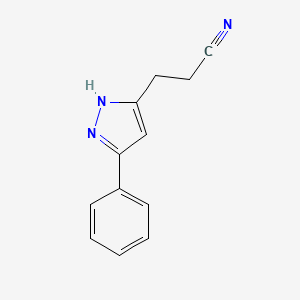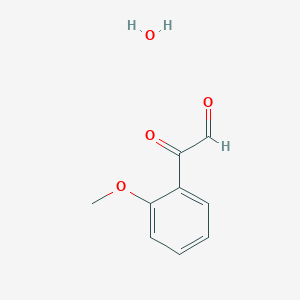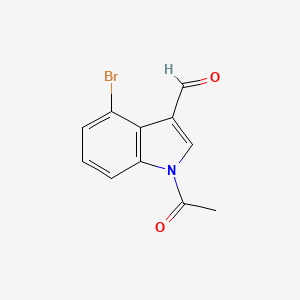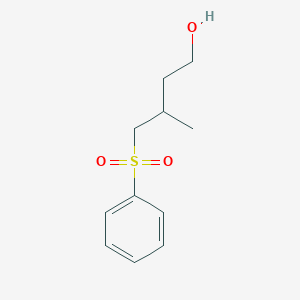
thiophene-3-carboximidic acid ethyl ester; hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
thiophene-3-carboximidic acid ethyl ester; hydrochloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-carboximidic acid ethyl ester; hydrochloride typically involves the reaction of 3-thiophenecarboxylic acid with ethylamine in the presence of a dehydrating agent. The resulting imidic acid ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
thiophene-3-carboximidic acid ethyl ester; hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .
Aplicaciones Científicas De Investigación
thiophene-3-carboximidic acid ethyl ester; hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of thiophene-3-carboximidic acid ethyl ester; hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenecarboxylic acid: A precursor in the synthesis of various thiophene derivatives.
2-Bromo-3-thiophenecarboxylic acid: Used in similar synthetic applications.
3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with distinct properties.
Uniqueness
thiophene-3-carboximidic acid ethyl ester; hydrochloride is unique due to its specific imidic acid ester structure, which imparts distinct reactivity and potential biological activities compared to other thiophene derivatives .
Propiedades
Número CAS |
54610-58-1 |
|---|---|
Fórmula molecular |
C7H10ClNOS |
Peso molecular |
191.68 g/mol |
Nombre IUPAC |
ethyl thiophene-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-3-4-10-5-6;/h3-5,8H,2H2,1H3;1H |
Clave InChI |
NNZHBDYYCPSZQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CSC=C1.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-nitrophenyl)sulfonyl]leucine](/img/structure/B8684638.png)










![Amino(6,6-difluorobicyclo[3.1.0]hex-3-yl)acetic acid](/img/structure/B8684733.png)

